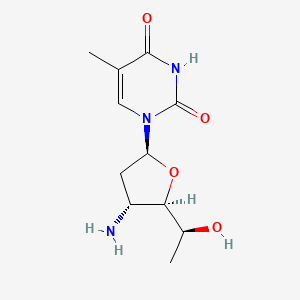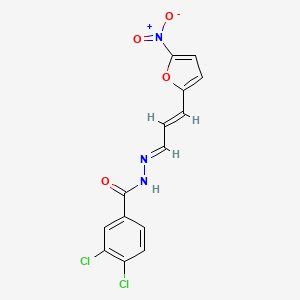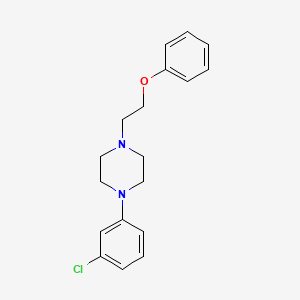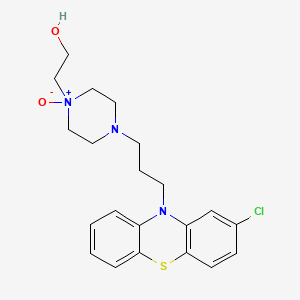
Perphenazine N1-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perphenazine N1-Oxide is a derivative of perphenazine, a typical antipsychotic drug belonging to the phenothiazine class Perphenazine is primarily used to treat psychosis, including schizophrenia and the manic phases of bipolar disorder
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Perphenazine N1-Oxide typically involves the oxidation of perphenazine. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the N1-Oxide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to maximize yield and purity. The final product is subjected to various purification steps, including crystallization and filtration, to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Perphenazine N1-Oxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert the N1-Oxide back to perphenazine.
Substitution: Various substitution reactions can occur at different positions on the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide primarily yields this compound, while reduction with sodium borohydride can revert it to perphenazine.
Scientific Research Applications
Perphenazine N1-Oxide has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects and as a model compound for studying the pharmacokinetics and pharmacodynamics of phenothiazine derivatives.
Industry: Used in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of Perphenazine N1-Oxide involves its interaction with dopamine receptors in the brain. It primarily binds to dopamine D1 and D2 receptors, inhibiting their activity. This action helps in reducing psychotic symptoms by modulating neurotransmitter levels. Additionally, this compound may also interact with other molecular targets, such as alpha-adrenergic receptors, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Perphenazine: The parent compound, used as an antipsychotic.
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Fluphenazine: A high-potency phenothiazine antipsychotic.
Uniqueness
Perphenazine N1-Oxide is unique due to the presence of the N1-Oxide functional group, which imparts different chemical and pharmacological properties compared to its parent compound and other similar phenothiazine derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
803615-00-1 |
|---|---|
Molecular Formula |
C21H26ClN3O2S |
Molecular Weight |
420.0 g/mol |
IUPAC Name |
2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]-1-oxidopiperazin-1-ium-1-yl]ethanol |
InChI |
InChI=1S/C21H26ClN3O2S/c22-17-6-7-21-19(16-17)24(18-4-1-2-5-20(18)28-21)9-3-8-23-10-12-25(27,13-11-23)14-15-26/h1-2,4-7,16,26H,3,8-15H2 |
InChI Key |
KSQHGUPPLKLSRP-UHFFFAOYSA-N |
Canonical SMILES |
C1C[N+](CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)(CCO)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



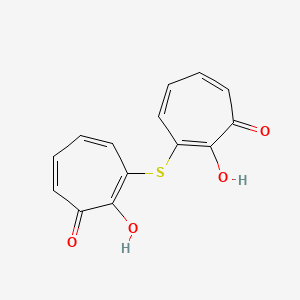
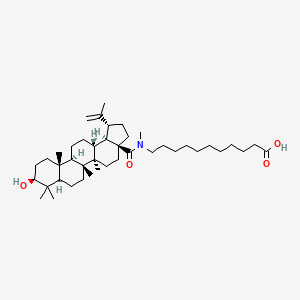
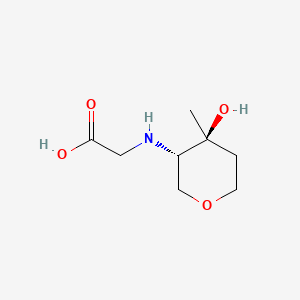
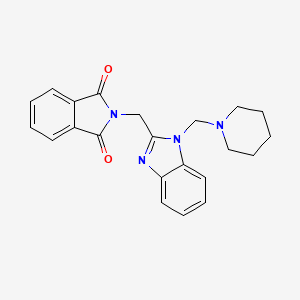



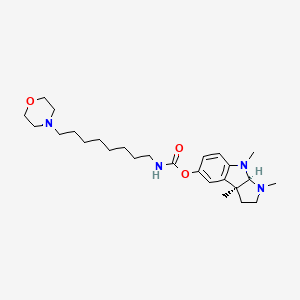
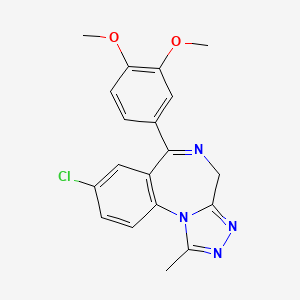
![6-[2-[(4-chlorophenyl)-(4-fluorophenyl)methoxy]ethyl]-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene](/img/structure/B12741247.png)
